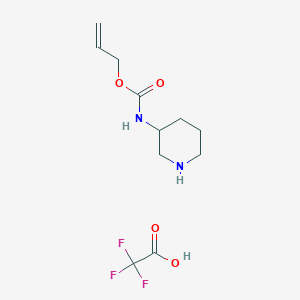
(3-Fluoro-5-methoxypyridin-2-yl)methanol
Descripción general
Descripción
“(3-Fluoro-5-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 . It has a molecular weight of 157.14 . This compound is used in scientific research and has diverse applications, including drug synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluoro group at the 3rd position and a methoxy group at the 5th position . The methanol group is attached to the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.14 . The density is predicted to be 1.260±0.06 g/cm3 . The boiling point is predicted to be 230.7±35.0 °C . Unfortunately, no information about the melting point was found in the search results.Aplicaciones Científicas De Investigación
1. Synthesis of Hydroindolenones and Hydroquinolenones
Research demonstrates the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of open-chain phenols. This involves the use of methanol and pyridinium polyhydrogen fluoride, which leads to the formation of these compounds through intramolecular conjugate addition (Karam et al., 1999).
2. Pyridine Nucleosides Related to Fluorouracil
Another study explores the synthesis of pyridine nucleosides related to 5-fluorouracil. This research involves the conversion of 5-fluoro-2-methoxypyridine into various compounds, highlighting its utility in creating nucleosides that are structurally similar to known therapeutic agents (Nesnow & Heidelberger, 1973).
3. Reactions with Pyridine
Studies have shown that pyridine reacts with certain compounds to produce a mixture of products, including 2-fluoropyridine and 2-pyridyl fluorosulphonate, among others. The reaction of 3-chloropyridine with specific reagents in methanol, for example, leads to the formation of 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).
4. Synthesis of Indole Derivatives
The synthesis of certain indole derivatives involves the coupling of formamidine acetate and dimethylmethoxymalonate in methanol. This process highlights the role of methanol and related compounds in synthesizing complex organic molecules (Haynes & Swigor, 1994).
5. Fluorination of Organic Molecules
Research on the room-temperature fluorination of organic molecules with CsSO4F indicates the formation of various fluorinated derivatives. This study demonstrates the reactivity of fluorine-containing compounds in different solvents, including methanol (Stavber & Zupan, 1983).
6. Effect of Structure on H-D Exchange
A study focusing on the structure of certain pyrimidin-4-ones reveals how the presence of a fluorine atom influences H-D exchange under base-catalyzed conditions. This research underscores the chemical behavior of fluorine-substituted compounds in different molecular environments (Kheifets et al., 2004).
Safety and Hazards
The safety information for “(3-Fluoro-5-methoxypyridin-2-yl)methanol” indicates that it has some hazards associated with it. The GHS pictogram indicates a warning signal . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(3-fluoro-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVPAKXIHMECND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287968 | |
| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227581-08-9 | |
| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-5-methoxypyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)




![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)



